molecular formula C17H10ClFO2 B5794854 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone

3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone

Cat. No.: B5794854
M. Wt: 300.7 g/mol
InChI Key: JYXKYGDCSHEVJZ-MDWZMJQESA-N
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Description

3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone, also known as Clotrimazole, is a broad-spectrum antifungal agent that is used to treat a variety of fungal infections. It is a member of the azole class of antifungal drugs and is commonly used in the treatment of dermatophytosis, candidiasis, and other fungal infections. Clotrimazole is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone involves inhibition of fungal cytochrome P450-dependent enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting the synthesis of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This compound also has activity against some bacterial species, although the exact mechanism of action against these organisms is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of fungal growth, induction of apoptosis in cancer cells, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone is a widely used antifungal agent that has been extensively studied in vitro and in vivo. Its broad-spectrum activity and low toxicity make it an attractive candidate for the treatment of fungal infections. However, this compound has some limitations in the laboratory setting, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are a number of potential future directions for research on 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability, allowing for more effective treatment of fungal infections. Another area of interest is the use of this compound in combination with other drugs to enhance its antifungal activity or to target specific fungal species. Finally, there is interest in exploring the potential use of this compound in the treatment of cancer and other inflammatory diseases, as its anti-inflammatory and immunomodulatory effects may have therapeutic benefits beyond its antifungal activity.

Synthesis Methods

The synthesis of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone involves the reaction of 2-chloro-4-nitrophenylhydrazine with 4-chlorobenzaldehyde to form 2-chloro-4-nitrophenylhydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. In addition to its antifungal activity, this compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory skin diseases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

(3E)-3-[(3-chlorophenyl)methylidene]-5-(4-fluorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFO2/c18-14-3-1-2-11(9-14)8-13-10-16(21-17(13)20)12-4-6-15(19)7-5-12/h1-10H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKYGDCSHEVJZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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